molecular formula C22H29N5O2 B2388029 N-(4-methoxyphenethyl)-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide CAS No. 2034318-11-9

N-(4-methoxyphenethyl)-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide

Cat. No. B2388029
CAS RN: 2034318-11-9
M. Wt: 395.507
InChI Key: AGARXLBXMBOQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenethyl)-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds related to "N-(4-methoxyphenethyl)-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide" have been synthesized for various biological activities. For instance, Abu-Hashem et al. (2020) explored the synthesis of novel benzodifuranyl and heterocyclic compounds derived from visnaginone and khellinone, aiming at potential anti-inflammatory and analgesic agents. These compounds were tested as cyclooxygenase inhibitors and showed promising analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antifungal Activities

Another aspect of research is focused on the antimicrobial and antifungal properties of piperazine derivatives. For example, Fandaklı et al. (2012) described the synthesis and antimicrobial activity evaluation of new 1,2,4-triazol-3-one derivatives, which involved reactions with piperazine nucleus containing compounds. These synthesized compounds showed good activity against various microorganisms, pointing towards the potential use of similar molecules in developing new antimicrobial agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Development of Radioligands and PET Tracers

The development of radioligands for positron emission tomography (PET) imaging is another area of application. Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors. These efforts highlight the potential of piperazine derivatives in the field of diagnostic imaging and neuroscience research (Gao, Wang, Hutchins, & Zheng, 2008).

Antipsychotic Agents and Receptor Antagonists

Research into the antipsychotic potential and receptor antagonism of piperazine derivatives is also prominent. Norman et al. (1996) investigated heterocyclic analogues of a benzisothiazolyl piperazine derivative for potential antipsychotic agents. These compounds were evaluated for their binding to dopamine D2 and serotonin receptors, showing promise as candidates for further evaluation in the treatment of psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-29-19-8-6-17(7-9-19)10-11-23-22(28)27-14-12-26(13-15-27)21-16-18-4-2-3-5-20(18)24-25-21/h6-9,16H,2-5,10-15H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGARXLBXMBOQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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